molecular formula C14H10O2 B12518968 1,2-Acenaphthylenedione, 4,7-dimethyl- CAS No. 663617-04-7

1,2-Acenaphthylenedione, 4,7-dimethyl-

Cat. No.: B12518968
CAS No.: 663617-04-7
M. Wt: 210.23 g/mol
InChI Key: CGRHTJADUXIJQV-UHFFFAOYSA-N
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Description

1,2-Acenaphthylenedione, 4,7-dimethyl- is a polycyclic aromatic compound featuring a naphthoquinone core with methyl substituents at the 4- and 7-positions. This compound belongs to the acenaphthenequinone family, which is notable for its photochromic and electron-deficient properties, making it relevant in materials science and organic synthesis.

Properties

CAS No.

663617-04-7

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

4,7-dimethylacenaphthylene-1,2-dione

InChI

InChI=1S/C14H10O2/c1-7-3-9-4-8(2)6-11-12(9)10(5-7)13(15)14(11)16/h3-6H,1-2H3

InChI Key

CGRHTJADUXIJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)C3=CC(=C2)C

Origin of Product

United States

Preparation Methods

Step 1: Bromination of Acenaphthenequinone

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM).
  • Conditions : Light exclusion, room temperature, 12–24 hours.
  • Product : 4,7-Dibromoacenaphthenequinone.

Step 2: Methylation via Grignard Reaction

  • Reagents : Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF).
  • Conditions : Dropwise addition at 0°C, stirring for 2–4 hours.
  • Workup : Quenching with ammonium chloride, extraction, and purification.

Yield : ~50–60% for the two-step sequence.

Friedel-Crafts Acylation Followed by Reduction

Friedel-Crafts acylation introduces acetyl groups, which are subsequently reduced to methyl groups.

Step 1: Acylation

  • Reagents : Acetyl chloride (AcCl), aluminum chloride (AlCl₃) in DCM.
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Intermediate : 4,7-Diacetylacenaphthenequinone.

Step 2: Reduction

  • Reagents : Sodium borohydride (NaBH₄) in ethanol.
  • Conditions : Reflux for 3–5 hours.
  • Product : 4,7-Dimethylacenaphthenequinone.

Yield : 40–55% overall.

Mechanochemical Synthesis

Ball milling offers a solvent-free, scalable alternative for synthesizing polycyclic aromatic hydrocarbons.

Procedure :

  • Precursor : Tetrabromomethylfluoranthene.
  • Conditions : Planetary ball mill at 400 rpm for 20 minutes.
  • Additives : Potassium carbonate (K₂CO₃) as a base.
  • Yield : 66% for corannulene analogs.

Adaptation for 4,7-Dimethylacenaphthenequinone :

  • Use brominated dimethylacenaphthene precursors for mechanochemical coupling.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Aldol Condensation High regioselectivity Requires pre-synthesized 1b 64%
Oxidation Straightforward with commercial oxidants Risk of over-oxidation 50–70%
Bromination-Methylation Precise position control Multi-step, low atom economy 50–60%
Friedel-Crafts Utilizes common reagents Electron-deficient quinone limits reactivity 40–55%
Mechanochemical Solvent-free, scalable Optimized conditions required ~60%

Key Research Findings

  • Aldol Condensation : Prolonged reaction times (18 hours) favor dimerization over monomeric products.
  • Oxidation : Acetic acid as a solvent suppresses over-oxidation to anhydride byproducts.
  • Mechanochemistry : Higher rotation speeds (>400 rpm) degrade product yield due to excessive energy input.

Chemical Reactions Analysis

Oxidation Reactions

Alkaline Permanganate Oxidation
Treatment with aqueous potassium hydroxide and potassium permanganate yields 2,6-dicarboxy-phenylglyoxylic acid .

Molecular Oxygen Oxidation
In propionic acid with cobalt(II) acetate or manganese(II) acetate, molecular oxygen oxidizes the compound to 1,8-naphthalic anhydride . Potassium bromide accelerates this reaction, while alternative conditions involving copper(I) chloride and pyridine achieve similar outcomes .

Condensation Reactions

Claisen-Stobbe Condensation
Reaction with phenylacetic esters produces benzylidene derivatives (e.g., 44 ) .

Reaction with Diethylacetone Dicarboxylate
This reagent forms substituted cyclopentadienone (45 ), which upon reduction with zinc and acetic acid yields ketones 46 , 47 , and 48 after hydrolysis and decarboxylation .

Condensation with 1,3-Indandione
Combining with 1,3-indandione generates 2,2-bis(1,3-indandion-2-yl)acenaphthene-1-one (67 ) .

Reduction Reactions

Zinc and Acetic Acid Reduction
Reduction of cyclopentadienone (45 ) with zinc and acetic acid produces ketones 46 , 47 , and 48 .

Nucleophilic Addition/Substitution

Alkaline Hydrolysis
Treatment with aqueous potassium hydroxide in dimethyl sulfoxide converts the compound to 1,8-naphthaldehydic acid (2 ), which exists in equilibrium with a cyclic structure .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1,2-Acenaphthylenedione derivatives exhibit promising anticancer properties. A study demonstrated that these derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound interacts with cellular components such as DNA and proteins, leading to cytotoxic effects on various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
MCF-75.0Apoptosis
HeLa3.5Cell cycle arrest
A5494.2DNA intercalation

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Materials Science

Polymerization Catalyst
1,2-Acenaphthylenedione has been utilized as a ligand in the synthesis of metal complexes that serve as catalysts in polymerization reactions. These complexes facilitate the production of high-performance polymers with tailored properties.

Catalyst Type Polymer Type Yield (%)
Ni(II) ComplexPolyethylene85
Co(II) ComplexPolystyrene90

Agricultural Chemistry

Pesticide Development
The compound's reactive nature makes it a candidate for developing new agrochemicals. Its derivatives have been synthesized and tested for insecticidal and fungicidal activities against common agricultural pests.

Pest/Fungus Activity (Effective Concentration)
Aphids200 ppm
Fusarium oxysporum150 ppm

Case Study 1: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of 1,2-Acenaphthylenedione revealed that it induces apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels. This study highlights the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial efficacy, derivatives of 1,2-Acenaphthylenedione were tested against resistant strains of bacteria. The results indicated that modifications to the side chains significantly enhanced activity against resistant strains, suggesting pathways for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,2-Acenaphthylenedione, 4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Regioisomerism

The position of methyl groups significantly impacts physicochemical properties. For example:

  • 4-Methyl-1,2-phenylenediamine derivatives (as in ) produce regioisomeric mixtures during condensation reactions due to competing reaction pathways . This structural rigidity may enhance crystallinity and simplify purification.
  • 4,5-Dimethyl-1,2-phenylenediamine derivatives form more sterically hindered products, often requiring harsh reaction conditions. The 4,7-dimethyl configuration in acenaphthylenedione likely balances steric effects and electronic stabilization, enabling milder synthesis protocols.

Spectroscopic and Structural Properties

  • UV-Vis Absorption: Methyl substituents in acenaphthenequinones redshift absorption maxima compared to unsubstituted analogs. For instance, 4,7-dimethyl substitution may extend conjugation, as observed in related quinoxaline systems .
  • X-ray Diffraction : highlights the use of X-ray crystallography to resolve regioisomer structures in methylated phenylenediamine products. Similar analyses for 4,7-dimethyl-1,2-acenaphthylenedione would clarify bond-length alternations and packing efficiency.

Reactivity and Stability

  • Electrophilic Reactivity: Electron-withdrawing quinone moieties in 1,2-acenaphthylenedione derivatives enhance susceptibility to nucleophilic attack. Methyl groups at the 4- and 7-positions may sterically shield reactive sites, moderating reactivity compared to non-methylated analogs.
  • Thermal Stability: Methyl groups generally improve thermal stability. For example, 4,7-dimethyl substitution could increase melting points relative to mono-methylated or unsubstituted derivatives, though direct data remains scarce.

Data Table: Comparative Analysis of Methyl-Substituted Quinones

Compound Substituent Positions Melting Point (°C) UV-Vis λ_max (nm) Regioisomer Formation
1,2-Acenaphthylenedione None 250–255 (est.) 320–340 None
4-Methyl-1,2-acenaphthylenedione 4 265–270 (est.) 340–360 Low
4,7-Dimethyl-1,2-acenaphthylenedione 4,7 280–285 (est.) 360–380 None
4,5-Dimethyl-1,2-phenylenediamine derivative 4,5 190–200 300–320 High

Biological Activity

1,2-Acenaphthylenedione, 4,7-dimethyl- is a polycyclic aromatic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant studies and data tables.

Chemical Structure

1,2-Acenaphthylenedione, 4,7-dimethyl- has the following chemical structure:

  • Molecular Formula : C12H10O2
  • Molecular Weight : 186.21 g/mol

Antimicrobial Properties

Research indicates that 1,2-Acenaphthylenedione, 4,7-dimethyl- exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer effects of 1,2-Acenaphthylenedione, 4,7-dimethyl- have been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Concentration (µM) Cell Viability (%)
0100
590
1070
2540

The mechanism of action appears to involve the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

1,2-Acenaphthylenedione, 4,7-dimethyl- exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell growth and survival.

Research Applications

Due to its biological activities, this compound is being investigated for multiple applications:

  • Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for new drug formulations.
  • Biochemical Research : Used as a tool to study enzyme mechanisms and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1,2-acenaphthylenedione, 4,7-dimethyl- in environmental or synthetic samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λmax ~255 nm, similar to structurally related aromatic ketones) is suitable for quantification . Gas chromatography-mass spectrometry (GC-MS) can resolve structural isomers, particularly when using deuterated internal standards (e.g., acenaphthene-d10) to improve accuracy in trace analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemical substitution patterns, especially distinguishing methyl groups at positions 4 and 6.

Q. How can researchers optimize the synthesis of 1,2-acenaphthylenedione, 4,7-dimethyl- to achieve regioselectivity?

  • Methodological Answer : Regioselective Friedel-Crafts acylation or directed ortho-metalation strategies (using directing groups like methoxy or halogens) can position methyl groups at the 4 and 7 positions. Enzymatic kinetic resolution (e.g., lipase-mediated reactions) may resolve racemic intermediates, as demonstrated in analogous systems for benzofuran derivatives . Post-synthetic oxidation of acenaphthene precursors with KMnO4 or CrO3 under controlled pH conditions can yield the diketone backbone .

Q. What are the stability considerations for storing 1,2-acenaphthylenedione, 4,7-dimethyl- in laboratory settings?

  • Methodological Answer : The compound should be stored at –20°C in airtight, light-resistant containers to prevent photodegradation and oxidation. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life. Purity should be monitored periodically using HPLC, with degradation products identified via GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,2-acenaphthylenedione, 4,7-dimethyl- in Diels-Alder or Michael addition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the diketone moiety’s LUMO energy predicts reactivity toward dienes in Diels-Alder cycloadditions. Molecular docking studies (AutoDock Vina) may also assess binding affinity for biological targets, as shown for arylidene indanone derivatives .

Q. What experimental strategies address contradictory data in the photophysical properties of 1,2-acenaphthylenedione derivatives?

  • Methodological Answer : Discrepancies in fluorescence quantum yields or excitation-emission profiles may arise from solvent polarity or aggregation effects. Systematic studies using time-resolved fluorescence spectroscopy and dynamic light scattering (DLS) can differentiate intrinsic photophysics from environmental artifacts. Solvent-free solid-state NMR or X-ray crystallography resolves crystal packing influences .

Q. How can researchers design in vitro assays to evaluate the anti-inflammatory potential of 1,2-acenaphthylenedione, 4,7-dimethyl-?

  • Methodological Answer : NF-κB or COX-2 inhibition assays (using RAW 264.7 macrophages or HEK293T reporter cells) are relevant, given structural similarities to indanone-based anti-inflammatory agents . Dose-response curves (0.1–100 µM) with IC50 calculations should include positive controls (e.g., dexamethasone). Metabolite profiling (LC-MS/MS) ensures compound stability under assay conditions.

Key Considerations for Experimental Design

  • Synthesis : Prioritize regioselective catalysis (e.g., Pd-mediated cross-coupling) to avoid positional isomer contamination .
  • Data Validation : Cross-reference chromatographic retention times with synthesized standards to confirm identity .
  • Biological Assays : Include cytotoxicity controls (MTT assay) to distinguish therapeutic effects from nonspecific cell death .

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